molecular formula C8H14ClNO3 B1587669 Ethyl 3-oxopiperidine-4-carboxylate hydrochloride CAS No. 72738-09-1

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Cat. No. B1587669
CAS RN: 72738-09-1
M. Wt: 207.65 g/mol
InChI Key: VMVUBCKFICINHZ-UHFFFAOYSA-N
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Description

“Ethyl 3-oxopiperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H14ClNO3 . It is a solid substance and is typically stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “Ethyl 3-oxopiperidine-4-carboxylate hydrochloride” is 1S/C8H13NO3.ClH/c1-2-12-8(11)6-3-4-9-5-7(6)10;/h6,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Ethyl 3-oxopiperidine-4-carboxylate hydrochloride” is a solid substance . It is soluble in NH4OH at 25 mg/mL, yielding a clear, yellow solution . The molecular weight of the compound is 207.66 .

Scientific Research Applications

  • Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 72738-09-1 . It has a molecular weight of 207.66 .
  • This compound is typically stored at room temperature under an inert atmosphere .
  • Synthesis of Chromeno[3,4-c]pyridin-5-ones : This compound was used in the synthesis of chromeno[3,4-c]pyridin-5-ones .
  • Building Block for Syntheses of Receptor Agonists and Antagonists : It was used as a building block for the syntheses of receptor agonists and antagonists .
  • Synthesis of 4-Amino-5-Chloro-2-Methoxy-N Derivative : It was used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N derivative .
  • Synthesis of Chromeno[3,4-c]pyridin-5-ones : This compound was used in the synthesis of chromeno[3,4-c]pyridin-5-ones .
  • Building Block for Syntheses of Receptor Agonists and Antagonists : It was used as a building block for the syntheses of receptor agonists and antagonists .
  • Synthesis of 4-Amino-5-Chloro-2-Methoxy-N Derivative : It was used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N derivative .

Safety And Hazards

“Ethyl 3-oxopiperidine-4-carboxylate hydrochloride” is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

ethyl 3-oxopiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)6-3-4-9-5-7(6)10;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUBCKFICINHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993550
Record name Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

CAS RN

72738-09-1
Record name 4-Piperidinecarboxylic acid, 3-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72738-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072738091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 1.0 g of Pd—C (10 wt. %) was added ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol) (Sigma-Aldrich) dissolved in Ethanol (120 mL). The reaction mixture was then heated at 50° C. under a hydrogen atmosphere (balloon) at atmospheric pressure and followed by HPLC and UPLC-MS. After 4 h at 50° C., the analyses revealed full conversion of the reaction. After cooling to room temperature, the crude mixture was filtered through celite. The celite was washed with EtOH and the filtrate was concentrated in vacuo to give the desired ethyl 3-oxopiperidine-4-carboxylate hydrochloride as an off-white solid (5.84 g, 28.12 mmol, 84% yield). 1HNMR (500 MHz, DMSO-d6): 1.25 (t, J 7.3 Hz, 3H); 2.58 (t, J 6.3 Hz, 2H); 3.26 (t, J 6.3 Hz, 2H); 3.67 (s, 2H), 7.22 (q, J 7.3 Hz, 2H); 9.50 (s, br, 1H); 11.90 (s, br, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
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